molecular formula C22H17NO7 B2664647 (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 953007-86-8

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2664647
CAS No.: 953007-86-8
M. Wt: 407.378
InChI Key: VDKUIJCMMAZYJC-UHFFFAOYSA-N
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Description

The compound "(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate" is a synthetic molecule combining structural motifs of isoxazole and chromene. Its core structure includes:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen, known for metabolic stability and bioactivity in pharmaceuticals .
  • Chromene carboxylate: A bicyclic system with a ketone and ester group, often associated with antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO7/c1-26-18-8-7-13(9-20(18)27-2)19-10-14(23-30-19)12-28-22(25)21-11-16(24)15-5-3-4-6-17(15)29-21/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKUIJCMMAZYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the chromene moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Specific reaction conditions such as temperature, pressure, and time are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with altered functional groups.

Scientific Research Applications

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Biological Relevance (Inferred/Reported)
Target Compound Isoxazole + chromene carboxylate 3,4-dimethoxyphenyl, ester, ketone Potential enzyme inhibition or receptor binding
Verapamil (4) Phenylalkylamine 3,4-dimethoxyphenyl, nitrile, tertiary amine Calcium channel blocker (non-selective)
4-Aminopyridine (5) Pyridine derivative Amino group, pyridine ring Potassium channel blocker; used in myasthenia gravis
Tacrine (7) Acridine derivative Tetrahydroacridin-9-amine Acetylcholinesterase inhibitor (Alzheimer’s therapy)

Key Observations:

Shared 3,4-Dimethoxyphenyl Motif :

  • Both the target compound and Verapamil (4) feature this group, which is critical for binding to calcium channels in Verapamil . However, the target compound’s isoxazole-chromene scaffold may alter selectivity compared to Verapamil’s phenylalkylamine backbone.

Ester vs. Nitrile Groups :

  • The chromene carboxylate in the target compound introduces an ester group, contrasting with Verapamil’s nitrile functionality. Esters are generally more hydrolytically labile, suggesting differences in metabolic stability .

Heterocyclic Systems: The isoxazole ring in the target compound differs from Tacrine’s acridine or 4-aminopyridine’s pyridine. Isoxazoles are less basic than pyridines, which may reduce off-target interactions compared to 4-aminopyridine .

Research Findings and Limitations

  • Pharmacological Activity: No direct data on the target compound’s activity is available in the provided evidence. However, chromene derivatives (e.g., coumarins) are associated with anticoagulant and anti-inflammatory effects, while isoxazoles are linked to kinase inhibition .
  • Synthetic Challenges : The ester linkage in the target compound may require specialized protection strategies during synthesis, unlike Verapamil’s simpler nitrile group .
  • Selectivity Concerns: Verapamil’s non-selectivity for calcium channels raises questions about whether the target compound’s chromene moiety could improve specificity for enzymes (e.g., cyclooxygenase or kinases).

Biological Activity

The compound (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is C22H17NO7C_{22}H_{17}NO_{7}, with a molecular weight of approximately 407.4 g/mol. The structure features an isoxazole ring and a chromene moiety, which are known for their diverse biological activities.

Antioxidant Activity

Research indicates that compounds with similar chromene structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of chromene can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterases : Compounds related to chromenes have demonstrated dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency .
  • Cyclooxygenases : Some derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For example, related chromene derivatives have been tested against various cancer cell lines, showing cytotoxic effects. The mechanism often involves apoptosis induction and cell cycle arrest .

Study 1: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of various chromene derivatives on MCF-7 breast cancer cells. The results indicated that certain substitutions on the chromene ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 10 µM .

Study 2: Inhibition of Lipoxygenase

Another study focused on lipoxygenase inhibition by similar compounds. The findings revealed that specific structural modifications could enhance the inhibitory activity against lipoxygenases, suggesting a potential pathway for anti-inflammatory applications .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The compound likely interacts with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
  • Free Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
  • Cell Signaling Modulation : It may influence cell signaling pathways involved in apoptosis and inflammation.

Data Table: Biological Activity Overview

Biological ActivityAssay TypeResultReference
AntioxidantDPPH ScavengingSignificant activity
AChE InhibitionEnzyme AssayIC50 = 10.4 µM
BChE InhibitionEnzyme AssayIC50 = 7.7 µM
Cytotoxicity (MCF-7)Cell Viability AssayIC50 = 10 µM
Lipoxygenase InhibitionEnzyme AssayModerate inhibition

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